Globo-A heptaose
Description
Contextualization within Globo-Series Glycosphingolipids
The globo-series glycosphingolipids are characterized by a common core structure. This core typically begins with a lactosylceramide (B164483) (Cer-Glcβ1-4Gal), which is then extended by the addition of further sugar residues ontosight.aiwikipedia.org. A characteristic core structure of globosides is Cer-Glcβ1-4Galβ1-4Galα1-4Gal wikipedia.org. Globotriaosylceramide (Gb3), with the structure Galα1-4Galβ1-4Glcβ1-Cer, is considered the inner core of all globo-series GSLs nih.gov. This core can be further extended to form globotetraosylceramide (Gb4) and other related structures ontosight.ai. Globo-series glycans are known to function as tumor-associated carbohydrate antigens (TACAs) and are expressed on the surface of various cancer cells nih.govvulcanchem.com.
Structural Characteristics and Relationship to Related Glycans (e.g., Globo H, SSEA-4)
Globo-A heptaose is a heptasaccharide, meaning its glycan chain is composed of seven sugar units. Its structure has been characterized as GalNAcα1-3(Fucα1-2)Galβ1-3GalNAcβ1-3Galα1-4Galβ1-4Glc elicityl-oligotech.comelicityl-oligotech.comlabshake.com. This structure reveals its close relationship to other well-studied globo-series glycans.
Globo H is a prominent hexasaccharide (six sugar units) that also belongs to the globo-series vulcanchem.com. Its carbohydrate sequence is Fucα1–2Galβ1–3GalNAcβ1–3Galα1–4Galβ1–4Glc vulcanchem.com. Comparing the structures, Globo-A heptaose contains the entire Globo H sequence with an additional N-acetylgalactosamine (GalNAc) residue linked α1-3 to the terminal galactose of the fucose-substituted branch elicityl-oligotech.comelicityl-oligotech.comlabshake.com. This structural similarity places Globo-A heptaose within the extended globo-series antigens.
Stage-Specific Embryonic Antigen-4 (SSEA-4) is another globo-series glycosphingolipid, but it is a hexasaccharide (six sugar units) and contains a sialic acid residue, making it an acidic glycolipid wikipedia.orgglycosmos.orgresearchgate.net. SSEA-4 has the sequence Neu5Acα2–3Galβ1–3GalNAcβ1–3Galα1–4Galβ1–4Glc vulcanchem.com. While SSEA-4 shares a pentasaccharide unit (Galβ1–3GalNAcβ1–3Galα1–4Galβ1–4Glc) with Globo H, it differs by the presence of a sialic acid instead of fucose and lacks the terminal GalNAc found in Globo-A heptaose vulcanchem.com. These structural relationships highlight the complexity and diversity within the globo-series, where variations in sugar composition and linkage lead to distinct glycans with potentially different biological roles.
The core structure Galα1-4Galβ1-4Glcβ1-Cer is common to globotriaosylceramide (Gb3), which serves as a precursor for more complex globo-series structures like Globo H and Globo-A heptaose nih.gov. The addition of specific sugar residues via glycosyltransferases extends this core to form the various glycans in the series ontosight.ai.
Here is a summary of the structural relationships:
| Glycan | Structure | Number of Sugars | Core Structure Present? | Terminal Sugar Difference from Globo H |
| Globotriaosylceramide (Gb3) | Galα1-4Galβ1-4Glcβ1-Cer | 3 | Yes | N/A |
| Globo H | Fucα1–2Galβ1–3GalNAcβ1–3Galα1–4Galβ1–4Glc | 6 | Yes | Fucose |
| SSEA-4 | Neu5Acα2–3Galβ1–3GalNAcβ1–3GalNAcβ1–3Galα1–4Galβ1–4Glc | 6 | Yes | Sialic acid |
| Globo-A Heptaose | GalNAcα1-3(Fucα1-2)Galβ1-3GalNAcβ1-3Galα1-4Galβ1-4Glc | 7 | Yes | GalNAc and Fucose |
Detailed research findings on Globo-A heptaose itself are less extensively documented compared to Globo H or SSEA-4. However, its structural relationship to these better-studied glycans suggests it may share some biological properties or act as an extended antigen recognized by antibodies targeting globo-series structures vulcanchem.com. Studies involving synthetic Globo-A, a neutral globo-series glycosphingolipid, have indicated its potential as a ligand for the cytotoxicity receptor NKp44 nih.gov. The synthesis of such complex glycan structures like Globo-A heptaose is an active area of research, often employing chemoenzymatic methods nih.gov.
Properties
Molecular Formula |
C32H55NO26 |
|---|---|
Synonyms |
GalNAcα1-3(Fucα1-2)Galβ1-3GalNAcβ1-3Galα1-4 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Biology Approaches for Globo a Heptaose
Chemoenzymatic Synthesis Strategies
Chemoenzymatic synthesis combines the strengths of both chemical and enzymatic methods, leveraging the high specificity of enzymes for glycosidic bond formation while using chemical synthesis for preparing complex acceptor molecules or modifying structures. This approach is particularly valuable for assembling complex glycans like Globo-A heptaose. A concise chemoenzymatic route for the synthesis of Globo A has been reported. nih.govresearchgate.net
Glycosyltransferase-Mediated Elongation
Glycosyltransferases are key enzymes in chemoenzymatic synthesis, catalyzing the transfer of a monosaccharide from an activated sugar nucleotide donor to a specific acceptor molecule, forming a glycosidic bond with high regio- and stereoselectivity. bldpharm.comsigmaaldrich.com In the synthesis of Globo A, specific glycosyltransferases are employed for the stereoselective construction of the terminal linkages. An α1,3-N-acetylgalactosaminyltransferase from Helicobacter mustelae (BgtA) and a human blood group B α1,3-galactosyltransferase (h1,3GTB) have been utilized for the stereoselective construction of the terminal α1,3-GalNAc and α1,3-Gal linkages, respectively. nih.govresearchgate.net This enzymatic elongation is performed on a suitable acceptor substrate.
Sugar Nucleotide Regeneration Systems in Glycan Synthesis
Glycosyltransferase-catalyzed reactions require activated sugar nucleotide donors. The cost and availability of these sugar nucleotides can be a limitation for large-scale synthesis. Sugar nucleotide regeneration systems address this challenge by recycling the released nucleotide diphosphate (B83284) back into the active sugar nucleotide, often in situ within a one-pot reaction. bldpharm.comresearchgate.networktribe.comescholarship.org This strategy relies on enzymes that can convert simple monosaccharides or their derivatives into the required sugar nucleotides, coupled with enzymes that regenerate the nucleotide triphosphate. escholarship.org For example, systems involving kinases and pyrophosphorylases can regenerate sugar nucleotides like UDP-GalNAc from monosaccharide precursors and nucleotide triphosphates such as UTP. worktribe.comresearchgate.net This approach makes enzymatic synthesis more economically viable for producing larger quantities of complex glycans like Globo-A heptaose. bldpharm.comnih.gov
Acceptor Substrate Design for Chemoenzymatic Routes
The design of the acceptor substrate is crucial for the success of chemoenzymatic synthesis. The acceptor molecule must be recognized by the glycosyltransferase and contain a free hydroxyl group at the position where the new glycosidic bond is to be formed. In the reported chemoenzymatic synthesis of Globo A, a synthetic azido (B1232118) β-Globo H sphingosine (B13886) (Globo H-βSph) was used as an acceptor substrate. nih.govresearchgate.net This acceptor, equipped with a partial ceramide structure, is extended by glycosyltransferases. nih.gov The azido-Sph lipid sidechain can be further modified by reduction and chemoselective N-acylation to complete the synthesis of the neutral Globo-series glycosphingolipid. nih.govresearchgate.net Strategic protection of specific hydroxyl groups on the acceptor can also be employed to direct enzymatic glycosylation to the desired position, as demonstrated in the synthesis of other globo-series glycans. escholarship.orgnthu.edu.tw
Advanced Chemical Synthesis Techniques
Fluorous-Tag Assisted Approaches for Complex Oligosaccharide Synthesis
Purification is a significant challenge in traditional solution-phase chemical synthesis of oligosaccharides due to the similar polarities of intermediates and byproducts. Fluorous-tag assisted synthesis is an advanced technique that simplifies purification. rsc.orgspringernature.comnih.govnih.gov This method involves attaching a perfluorinated (fluorous) tag to a substrate or reagent. nih.govmdpi.com The unique affinity of the fluorous tag for fluorous solid phases allows for easy separation of tagged molecules from non-fluorous impurities using fluorous solid-phase extraction (F-SPE). rsc.orgspringernature.comnih.govmdpi.com This approach maintains the advantages of solution-phase kinetics while offering purification efficiency comparable to solid-phase synthesis. rsc.orgnih.gov While not specifically detailed for Globo-A heptaose in the provided snippets, fluorous-tag assisted synthesis has been successfully applied to the synthesis of other complex oligosaccharides, including glycosaminoglycan-like oligosaccharides and α-galactosylceramides, suggesting its potential applicability to Globo-A heptaose synthesis. springernature.comnih.govmdpi.com This technique facilitates the assembly of building blocks and speeds up the preparation of complex glycan structures. springernature.comnih.gov
Conjugation Chemistry for Glycoconjugate Development
Globo-A heptaose, particularly in its glycosphingolipid form, can be a target for the development of glycoconjugates. Glycoconjugates, formed by covalently linking a glycan to a carrier molecule (often a protein), are important tools in glycobiology and have applications in areas such as vaccine development and targeted therapeutics. vulcanchem.comCurrent time information in Kabupaten Blora, ID.nih.govnih.govfrontiersin.org The conjugation of Globo-A heptaose to carrier proteins like bovine serum albumin (BSA) or CRM197 typically involves specialized chemical methods. vulcanchem.comnih.govnih.gov
Common strategies involve activating the reducing end of the oligosaccharide or introducing functional groups onto the glycan that can react with complementary groups on the carrier protein. vulcanchem.comfrontiersin.org For example, conjugation to BSA can utilize the activation of the glycan's reducing end and the introduction of functional groups like maleimide (B117702) on BSA, forming stable covalent bonds. vulcanchem.com Another approach employs azido derivatives of the glycan, which can be conjugated to carrier proteins. vulcanchem.com Reductive amination is a frequently used method for conjugating carbohydrates to proteins, often involving the reaction of an aldehyde group on the glycan with amino groups on the protein. frontiersin.orgpolyu.edu.hk The choice of conjugation method is critical for the stability and immunogenicity of the resulting glycoconjugate. nih.gov
Carrier Protein Selection and Functionalization (e.g., BSA, HSA, KLH, OVA, CRM197)
Selecting an appropriate carrier protein is a critical step in creating effective glycoconjugates. The choice of carrier protein significantly influences the resulting immune response. Commonly used carrier proteins include Bovine Serum Albumin (BSA), Human Serum Albumin (HSA), Keyhole Limpet Hemocyanin (KLH), Ovalbumin (OVA), and CRM197. lifetein.comCurrent time information in Kabupaten Blora, ID.ctdbase.orgnih.govinvivochem.cnthermofisher.commolecularcloud.orgbicellscientific.com
BSA (Bovine Serum Albumin): A well-established carrier protein with a molecular weight of approximately 66.5 kDa. vulcanchem.com It is highly soluble and stable in aqueous solutions and possesses numerous lysine (B10760008) residues available for conjugation. vulcanchem.comrsc.org BSA is known for its ability to convert T-independent antigens into T-dependent antigens, thereby enhancing immunogenicity. vulcanchem.com However, a potential disadvantage is its use as a blocking reagent in various immunoassays, which can lead to false positives if not carefully controlled. molecularcloud.org
HSA (Human Serum Albumin): Similar to BSA, HSA is another widely used serum albumin.
KLH (Keyhole Limpet Hemocyanin): A large, highly immunogenic protein derived from marine mollusks. lifetein.comthermofisher.commolecularcloud.org Its high molecular mass (ranging from 4.5 × 10⁵ to 1.3 × 10⁷ Da) and complex structure contribute to a stronger immune response compared to BSA or OVA. thermofisher.commolecularcloud.org KLH is often the primary choice for inducing an immunogenic reaction. bicellscientific.com Despite its high immunogenicity, KLH has limited solubility in water, resulting in cloudy solutions, although this does not affect its immunogenicity. molecularcloud.org
OVA (Ovalbumin): The most abundant protein in hen's egg white, with a molecular weight of 45 kDa. molecularcloud.org OVA is frequently used as a second, irrelevant carrier protein in antibody screening and immunoassays to confirm the specificity of antibodies to the glycan rather than the carrier protein used for immunization. molecularcloud.orgbicellscientific.com
CRM197: A genetically detoxified form of diphtheria toxin. lifetein.comnih.govinvivochem.cn CRM197 is a widely approved and used carrier protein in conjugate vaccines, including those targeting Streptococcus pneumoniae, Haemophilus influenzae b, and Neisseria meningitidis. lifetein.com Studies with related glycans, such as Globo H, have shown that conjugation to CRM197 can induce robust antibody responses. nih.govnih.gov
Functionalization of these carrier proteins typically involves introducing reactive groups that can form stable covalent bonds with the glycan. vulcanchem.com This is often achieved by modifying available amino acid residues on the protein surface, such as lysine or cysteine residues. vulcanchem.comthermofisher.comtocris.com
Analytical and Structural Characterization of Globo a Heptaose and Its Derivatives
Spectroscopic Methodologies for Structural Elucidation
Spectroscopic techniques provide foundational information regarding the covalent structure and conformation of Globo-A heptaose.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for the complete structural assignment of oligosaccharides. One-dimensional (1D) ¹H NMR spectra provide initial information on the number and type of monosaccharide residues, their anomeric configurations (α or β), and the presence of specific functional groups. Two-dimensional (2D) experiments, such as Correlation Spectroscopy (COSY) and Total Correlation Spectroscopy (TOCSY), are used to establish scalar coupling networks within each sugar residue, allowing for the assignment of all proton resonances.
Further insight is gained from Heteronuclear Single Quantum Coherence (HSQC) spectroscopy, which correlates proton signals with their directly attached ¹³C nuclei. ox.ac.uk This is crucial for assigning the carbon skeleton of each monosaccharide. The chemical shifts of anomeric protons and carbons are particularly diagnostic for identifying the individual sugar units and their linkage positions.
Table 1: Illustrative ¹H and ¹³C NMR Chemical Shifts for Key Residues in Globo-A Heptaose.
| Monosaccharide Residue | Proton (¹H) Signal | Carbon (¹³C) Signal | Typical Chemical Shift (ppm) |
|---|---|---|---|
| α-L-Fuc | H-1 | C-1 | ~5.1 |
| H-5 | C-5 | ~4.2 | |
| H-6 (CH₃) | C-6 | ~1.2 | |
| β-D-Gal | H-1 | C-1 | ~4.5 |
| α-D-GalNAc | H-1 | C-1 | ~4.9 |
| N-Acetyl (CH₃) | N-Acetyl (CH₃) | ~2.0 | |
| α-D-Gal | H-1 | C-1 | ~4.9 |
| β-D-Glc | H-1 | C-1 | ~4.6 |
Note: These are typical chemical shift ranges and can vary based on the specific molecular environment and experimental conditions.
Table 2: Expected UV-Visible Spectroscopic Data for Globo-A Heptaose-BSA Conjugate.
| Analyte | Wavelength of Maximum Absorbance (λmax) | Expected Observations |
|---|---|---|
| Bovine Serum Albumin (BSA) | ~280 nm | Characteristic protein absorbance peak. researchgate.net |
| Globo-A Heptaose | No significant absorbance in the 260-300 nm range | Transparent in the near-UV region. |
Mass Spectrometry-Based Glycomics
Mass spectrometry is an indispensable tool in glycomics, offering high sensitivity and detailed structural information from minute amounts of sample.
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that allows for the analysis of intact, non-volatile biomolecules like oligosaccharides. nih.gov It typically generates multiply charged ions, which can be analyzed to determine the molecular weight of Globo-A heptaose with high accuracy.
Tandem mass spectrometry (MS/MS) provides deeper structural insights by inducing fragmentation of a selected precursor ion. nih.gov The resulting fragment ions correspond to the cleavage of glycosidic bonds and cross-ring cleavages, which helps to determine the monosaccharide sequence, branching patterns, and linkage positions.
While positive-ion mode MS is common, negative-ion mode offers unique advantages for the structural analysis of neutral, underivatized oligosaccharides like Globo-A heptaose. nih.govnih.govshimadzu.comsoton.ac.uk In negative-ion ESI-MS/MS, specific fragmentation pathways are enhanced, providing diagnostic ions that are crucial for identifying blood group determinants. nih.gov
For blood group A antigens, characteristic D- and ⁰,²A-type fragment ions are observed in the negative-ion mode. These cleavages are particularly informative for distinguishing between different linkage types and defining the epitopes responsible for blood group specificity. nih.gov The fragmentation patterns observed in negative-ion mode are often more structurally informative for certain glycans compared to the positive-ion mode. nih.govnih.govshimadzu.comsoton.ac.uk
Table 3: Diagnostic Fragment Ions of Globo-A Heptaose in Negative-Ion ESI-MS/MS.
| Fragment Ion Type | Description | Structural Information Provided |
|---|---|---|
| C-type ions | Glycosidic bond cleavages that retain the charge on the non-reducing end fragment. | Provides information on the monosaccharide sequence. |
| D-type ions | Double glycosidic cleavage of a 3-linked branch. | Diagnostic for specific branching patterns and linkage positions. nih.gov |
For quantitative analysis, stable isotope labeling coupled with mass spectrometry is a powerful strategy. nih.gov In this approach, glycans from different samples are chemically labeled with isotopically light and heavy tags. For example, oligosaccharides can be derivatized at their reducing end via reductive amination using isotopically distinct reagents. nih.gov
The samples are then mixed and analyzed by LC-MS. The chemically identical, but isotopically distinct, glycans co-elute, and their relative abundance can be accurately determined by comparing the signal intensities of the corresponding ion pairs in the mass spectrum. This method minimizes experimental variability and allows for precise quantification of changes in glycan expression between different biological states. nih.govnih.gov
Table 4: Representative Data for Quantitative Analysis of a Glycan using Isotopic Labeling.
| Sample | Isotopic Label | m/z of Labeled Glycan | Peak Intensity | Relative Abundance Ratio (Sample 2 / Sample 1) |
|---|---|---|---|---|
| Sample 1 (Control) | Light (e.g., ¹²C₆-aniline) | X | 1,500,000 | - |
| Sample 2 (Treated) | Heavy (e.g., ¹³C₆-aniline) | X + 6 | 3,000,000 | 2.0 |
Note: This table illustrates the principle of quantitative analysis using stable isotope labeling. 'X' represents the mass-to-charge ratio of the light-labeled glycan.
Chromatographic and Electrophoretic Techniques
The structural complexity and heterogeneity of oligosaccharides such as Globo-A heptaose and its derivatives necessitate the use of advanced analytical techniques for their characterization. Chromatographic and electrophoretic methods are fundamental in separating these molecules from complex mixtures and verifying their identity and purity, particularly when conjugated to proteins.
High-Performance Thin-Layer Chromatography (HPTLC) Immunostaining
High-Performance Thin-Layer Chromatography (HPTLC) is a powerful planar chromatographic technique used for the separation of glycosphingolipids (GSLs), including those of the globo-series. The method separates compounds based on their differential migration through a stationary phase (e.g., silica (B1680970) gel) propelled by a mobile phase. Following separation, immunostaining with specific antibodies allows for the highly sensitive and specific detection of the target carbohydrate antigen.
The process involves spotting the lipid extract containing the GSLs onto an HPTLC plate. The plate is then developed in a chamber with a specific solvent system, which separates the individual GSLs based on their polarity. More polar GSLs interact more strongly with the silica stationary phase and thus migrate shorter distances, resulting in lower Retention factor (Rf) values. After development, the plate is treated with a blocking agent to prevent non-specific antibody binding, followed by incubation with a primary antibody specific for the glycan of interest (e.g., an anti-Globo-A antibody). A secondary antibody, conjugated to an enzyme like horseradish peroxidase, is then added, which binds to the primary antibody. Finally, a substrate is added that reacts with the enzyme to produce a colored or chemiluminescent signal, revealing the position of the target GSL.
This technique is particularly useful for identifying specific globo-series structures in complex biological samples, such as cell extracts. The Rf value provides a key parameter for identification, though it can be influenced by experimental conditions.
Table 1: Illustrative HPTLC Separation of Globo-Series Glycosphingolipids
This table presents representative data illustrating the separation of various globo-series glycosphingolipids by HPTLC. The Rf values are hypothetical and serve to demonstrate the principle of separation, where migration distance is dependent on the structure and polarity of the glycan headgroup.
| Glycosphingolipid | Structure Abbreviation | Number of Sugars | Representative Rf Value |
| Globotriaosylceramide | Gb3 | 3 | 0.65 |
| Globotetraosylceramide | Gb4 | 4 | 0.50 |
| Globopentaosylceramide | Gb5 (SSEA-3) | 5 | 0.42 |
| Globo-H hexasaccharide | Globo-H | 6 | 0.35 |
| Globo-A heptaose | Globo-A | 7 | 0.28 |
SDS-PAGE for Glycoconjugate Characterization
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a widely used technique to separate proteins based on their molecular mass. dntb.gov.ua This method is also invaluable for the characterization of glycoconjugates, such as Globo-A heptaose covalently linked to a carrier protein like Bovine Serum Albumin (BSA).
In SDS-PAGE, the protein sample is treated with SDS, an anionic detergent that denatures the protein and imparts a uniform negative charge-to-mass ratio. bio-rad.com When an electric field is applied, the SDS-coated proteins migrate through the porous polyacrylamide gel matrix toward the positive electrode. Smaller molecules navigate the pores more easily and thus travel further than larger molecules.
Table 2: Representative SDS-PAGE Analysis of a Globo-A Heptaose-BSA Conjugate
This table provides an illustrative example of the expected results from an SDS-PAGE analysis comparing a carrier protein (BSA) before and after conjugation with Globo-A heptaose. The shift in apparent molecular weight confirms the successful attachment of the glycan.
| Sample | Theoretical Polypeptide MW (kDa) | Apparent MW on SDS-PAGE (kDa) | Observed MW Shift (kDa) |
| Bovine Serum Albumin (BSA) | ~66.5 | ~67 | - |
| Globo-A Heptaose-BSA Conjugate | ~66.5 | ~75-85 | + ~8-18 |
Globo-A heptaose is a complex carbohydrate belonging to the globo-series glycosphingolipids. It is characterized by a seven-sugar structure and has been identified as a significant molecule involved in various biological processes, particularly as a cell surface receptor and antigen. Research into Globo-A heptaose highlights its roles in bacterial adhesion, immunological recognition, and expression patterns in different cell systems, including established cancer cell lines and murine models.
Biological Functions and Glycan Mediated Interactions of Globo a Heptaose
Glycan-Protein and Glycan-Enzyme Interactions
Ligand-Binding Studies with Glycan-Binding Proteins (e.g., NKp44, Human Ribonuclease 1)
Research into the interaction of globo-series glycans with glycan-binding proteins has been conducted for related structures. For instance, the related hexasaccharide Globo H has been shown to be recognized by human ribonuclease 1 with high affinity, reporting a dissociation constant (Kd) of 0.8 ± 0.2 μM at pH 7.4 nih.gov. This interaction suggests a potential role for globo-series glycans in endogenous cellular mechanisms nih.gov. However, based on the provided search results, specific ligand-binding studies detailing the interaction of Globo-A heptaose with proteins such as NKp44 or Human Ribonuclease 1 were not found.
Enzymatic Pathways in Globo-Series Glycan Biosynthesis (e.g., Glycosyltransferases)
The biosynthesis of globo-series glycosphingolipids involves a series of enzymatic steps catalyzed by specific glycosyltransferases, which sequentially add monosaccharide units to a precursor lipid anchor. The biosynthetic pathway for other globo-series antigens, including stage-specific embryonic antigen-3 (SSEA3) and stage-specific embryonic antigen-4 (SSEA4), involves enzymes such as β 1,3-galactosyltransferase V (β3GalT5), which catalyzes the galactosylation of globoside-4 (Gb4) to SSEA3 wikipedia.org. SSEA3 can then be further modified by the addition of a sialic acid or a fucose residue to form SSEA4 or Globo H, respectively wikipedia.org. While these pathways illustrate the general enzymatic processes within the globo-series, information specifically detailing the enzymatic pathways and the precise glycosyltransferases responsible for the biosynthesis of Globo-A heptaose was not available in the provided search results.
Broader Implications in Microbial-Host Interplay
Glycans on host cell surfaces play significant roles in interactions with microorganisms, influencing processes such as microbial adhesion, colonization, and immune evasion. These carbohydrate structures can serve as receptors for microbial adhesins, mediating the initial attachment of bacteria, viruses, and other pathogens to host tissues.
Molecular Mechanisms of Carbohydrate-Mediated Microbial Attachment
The molecular mechanisms of carbohydrate-mediated microbial attachment typically involve the specific recognition and binding of microbial lectins or adhesins to complementary glycan structures displayed on host cell surfaces. These interactions are often highly specific and can determine host tropism and the site of infection. While glycans within the globo-series are known to be expressed on host cells and can potentially be involved in such interactions, information specifically detailing the molecular mechanisms by which Globo-A heptaose mediates microbial attachment was not found in the provided search results.
Ecological Aspects of Microbe-Microbe and Microbe-Host Interactions Involving Glycans
Glycans are integral to the ecological interactions occurring in various environments, including host-associated microbial communities. They can mediate communication and adhesion between microbes themselves, as well as between microbes and their hosts, influencing the composition and stability of microbiomes. These glycan-mediated interactions can have significant ecological consequences, impacting nutrient availability, competition, and host health. However, based on the provided search results, specific ecological aspects of microbe-microbe and microbe-host interactions involving Globo-A heptaose were not detailed.
Advanced Research Applications and Future Perspectives
Development of Glycan Microarrays for Binding Specificity and Quantitative Analysis
Glycan microarrays are powerful tools for the high-throughput analysis of glycan-binding interactions, including those involving antibodies, lectins, and other proteins. The immobilization of synthetic glycans, such as Globo-A heptaose and related Globo-series structures, onto solid surfaces allows for the simultaneous assessment of binding specificity and affinity. This technology is particularly valuable in cancer research, where Globo-series antigens are often overexpressed on tumor cells.
Research utilizing glycan arrays featuring Globo-series structures, including Globo H and related antigens, has been instrumental in identifying and characterizing antibodies present in patient sera that bind to these glycans. These studies can provide quantitative data on antibody titers and binding profiles, offering insights into the humoral immune response to these antigens in conditions like cancer. The development of microarrays incorporating Globo-A heptaose specifically would enable detailed studies of its unique binding characteristics with various biological molecules, contributing to a deeper understanding of its potential biological roles and antigenicity. The ability to synthesize well-defined Globo-A heptaose structures is crucial for their successful incorporation into microarray platforms.
Design of Immunogenic Glycoconjugates for Mechanistic Immunological Research in Model Systems
Glycoconjugates, formed by chemically linking glycans to carrier proteins or lipids, are widely used in immunological research to study the immune response to carbohydrate antigens. Globo-series glycans, including Globo H and related structures, have been explored as targets for the development of cancer vaccines due to their expression on tumor cells. While much of the research has focused on Globo H, the principles and methodologies applied are relevant to understanding the potential immunogenicity of Globo-A heptaose.
Designing immunogenic glycoconjugates incorporating Globo-A heptaose would facilitate mechanistic immunological research in model systems. These constructs can be used to investigate how the immune system recognizes Globo-A heptaose, the types of immune responses elicited (e.g., antibody production, T-cell responses), and the factors influencing immunogenicity. Such studies in model organisms are crucial for dissecting the complex interactions between glycan antigens and the immune system, providing foundational knowledge for potential therapeutic or diagnostic applications. The synthesis of pure and well-characterized Globo-A heptaose is a prerequisite for creating defined glycoconjugates for these studies.
Investigation of Glycan-Mediated Signaling Pathways and Their Modulation in Disease Models
Glycans on the cell surface and in the extracellular matrix are increasingly recognized for their roles in modulating cellular signaling pathways involved in various biological processes, including development, cell-cell communication, and disease progression. Globo-series glycans, particularly those expressed as glycosphingolipids, have been implicated in the modulation of signaling pathways in the context of cancer.
Research into Globo-A heptaose could explore its potential involvement in glycan-mediated signaling. This might include investigating how its presence or absence affects receptor interactions, downstream signaling cascades, or cellular behaviors such as proliferation, adhesion, and migration in disease models. Studies could utilize cell culture models or animal models of diseases where Globo-A heptaose might be expressed to understand its functional consequences. Modulating the expression or interaction of Globo-A heptaose could represent a potential area of therapeutic investigation, although this is a nascent area requiring significant foundational research.
Computational Glycobiology: Modeling and Prediction of Glycan Structures and Interactions
Computational approaches play an increasingly important role in glycobiology, aiding in the understanding of complex glycan structures and their interactions. Techniques such as molecular dynamics simulations, docking studies, and machine learning algorithms can be applied to model the three-dimensional structure of glycans like Globo-A heptaose and predict their interactions with proteins (e.g., antibodies, lectins) or other molecules.
For Globo-A heptaose, computational glycobiology can provide insights into its conformational flexibility, preferred orientations, and potential binding interfaces. These models can complement experimental data obtained from techniques like glycan arrays and binding assays, helping to explain observed binding specificities and affinities at a molecular level. Predicting potential interactions can also guide the design of experiments and the development of glycan-based ligands or inhibitors. While specific computational studies on Globo-A heptaose may be limited in the current literature, the methodologies applied to related Globo-series structures are directly applicable.
Emerging Methodologies in Glycan Synthesis and Functionalization for Research Tool Development
The availability of well-defined and pure glycan structures is fundamental for advancing glycobiology research. The chemical synthesis of complex oligosaccharides like Globo-A heptaose presents significant challenges due to the presence of multiple hydroxyl groups requiring selective protection and deprotection, as well as the formation of specific glycosidic linkages.
Q & A
Q. What is the structural configuration of Globo-A heptaose, and how does it influence antigen recognition in biological systems?
Globo-A heptaose is a branched oligosaccharide with the structure GalNAcα1-3(Fucα1-2)Galβ1-3GalNAcβ1-3Galα1-4Galβ1-4Glc. Its terminal α-linked N-acetylgalactosamine (GalNAc) and fucose residues are critical for binding to antibodies, bacterial toxins (e.g., Shiga toxin), and cell-surface receptors. This structure underpins its role in blood group antigen specificity (P blood group system) and cancer-associated antigen expression, such as stage-specific embryonic antigens (SSEA) .
Q. What experimental methods are recommended for characterizing the purity and identity of synthesized Globo-A heptaose?
Researchers should combine nuclear magnetic resonance (NMR) spectroscopy (e.g., H, C, and 2D experiments) with high-resolution mass spectrometry (HRMS) to confirm structural identity. For purity assessment, high-performance liquid chromatography (HPLC) with evaporative light scattering detection (ELSD) or charged aerosol detection (CAD) is preferred due to the lack of chromophores in carbohydrates. Refer to guidelines in the Beilstein Journal of Organic Chemistry for reproducible reporting of synthetic protocols .
Q. How does Globo-A heptaose interact with bacterial toxins, and what assays are used to study these interactions?
Globo-A heptaose serves as a receptor for Shiga toxin and other bacterial exotoxins. Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are commonly used to measure binding kinetics and thermodynamics. Competitive inhibition assays with synthetic Globo-A derivatives can further validate specificity .
Advanced Research Questions
Q. What challenges arise in the enzymatic synthesis of Globo-A heptaose, and how can they be addressed methodologically?
Enzymatic synthesis requires precise control of glycosyltransferase specificity and reaction conditions. Challenges include low yields due to incomplete glycosylation and enzyme inhibition. Strategies include:
Q. How can researchers resolve contradictory data on the binding affinity of Globo-A heptaose to cancer cell receptors across different studies?
Discrepancies may arise from variations in receptor glycosylation patterns or experimental conditions. To address this:
Q. What statistical approaches are appropriate for analyzing dose-response relationships in Globo-A heptaose-mediated cytotoxicity assays?
Non-linear regression models (e.g., four-parameter logistic curves) are suitable for estimating IC values. For heterogeneous data, mixed-effects models or bootstrap resampling can account for variability. Ensure compliance with guidelines for reporting biological replicates and effect sizes .
Q. How can glycan microarray technology be optimized to study Globo-A heptaose’s role in immune evasion by cancer cells?
Key optimizations include:
- Printing Globo-A heptaose at varying densities to assess avidity effects.
- Co-immobilizing with other glycans (e.g., Globo-H) to study competitive binding.
- Validating results with flow cytometry using primary immune cells .
Methodological Guidance
Q. What criteria should guide the selection of negative controls in Globo-A heptaose functional studies?
Use structurally related but non-binding glycans (e.g., Globo-B heptaose) as negative controls. Include buffer-only controls to rule out non-specific interactions. For in vivo studies, employ knockout animal models or glycan-blocking antibodies .
Q. How should researchers design longitudinal studies to investigate Globo-A heptaose’s role in cancer progression?
Q. What are the best practices for depositing glycan-related data in public repositories?
Submit structural data to the Carbohydrate Active enZYme (CAZy) database or GlyTouCan. For binding affinity data, use platforms like BindingDB. Adhere to MIAME (Microarray) or MIAPE (Mass Spectrometry) standards for metadata reporting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
